molecular formula C10H9N B018577 2-Naphthylamine CAS No. 91-59-8

2-Naphthylamine

Cat. No. B018577
Key on ui cas rn: 91-59-8
M. Wt: 143.18 g/mol
InChI Key: JBIJLHTVPXGSAM-UHFFFAOYSA-N
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Patent
US06380392B1

Procedure details

To a 300 mL autoclave was added 36.5 g of 2-naphthol (2, 0.253 mol), 34.0 g of (NH4)2SO3.H2O (0.254 mol) and 85 mL of concentrated aqueous ammonia, the mixture was heated to 150° C. with an oil-bath for 10 h. The pressure was built to about 10 atm at 150° C. and then cooled to room temperature while stirring. The solid was filtered, washed with water, and dissolved in a mixture of 70 mL of concentrated hydrochloric acid, 300 mL of ethanol and 200 mL of water at 70° C. The solution was treated with 5 g of activated charcoal for 0.5 h at 70° C. and filtered. The impurity in the filtrate was extracted with 200 mL of toluene and discarded. The aqueous phase was cooled to room temperature and neutralized with 90 mL of concentrated aqueous ammonia. The mixture was extracted with toluene (2×400 mL) at 70° C. The toluene layer was washed with water (2×100 mL), and degassed under N2 for 5 min. The small amount of water in toluene was removed by refluxing with a Dean-Stark trap, and concentrated to obtain the crude product. The crude product was recrystallized from 200 mL of degassed toluene to afford 26.9 g of 3, the second crop from the mother liquid was 2.4 g. Yield: 29.3 g (80% ): mp 106-108° C., 1H NMR (CDCl3) —4.07 (s, 2H ), 7.19-7.24 (m, 2H), 7.47-7.52 (m, 1H), 7.61-7.66 (m, 1H), 7.85-7.97 (m, 3H), 13C NMR (CDCl3) —108.5, 118.2, 122.4, 125.8, 126.3, 127.7, 127.9, 129.2, 134.9, 144.0.
Quantity
36.5 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2SO3.H2O
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1O.[NH3:12]>>[NH2:12][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
(NH4)2SO3.H2O
Quantity
34 g
Type
reactant
Smiles
Name
Quantity
85 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was built to about 10 atm at 150° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of 70 mL of concentrated hydrochloric acid, 300 mL of ethanol and 200 mL of water at 70° C
ADDITION
Type
ADDITION
Details
The solution was treated with 5 g of activated charcoal for 0.5 h at 70° C.
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The impurity in the filtrate was extracted with 200 mL of toluene
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled to room temperature and neutralized with 90 mL of concentrated aqueous ammonia
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene (2×400 mL) at 70° C
WASH
Type
WASH
Details
The toluene layer was washed with water (2×100 mL)
CUSTOM
Type
CUSTOM
Details
degassed under N2 for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The small amount of water in toluene was removed
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing with a Dean-Stark trap
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from 200 mL of degassed toluene

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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